Computed Lipophilicity vs. 4-Methoxy Regioisomer
The target compound exhibits an XLogP3 of 2.0, which is 0.6 log units lower than the 4-methoxyphenyl-substituted analog (N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide, XLogP3 = 2.6) [1][2]. The 0.6 log unit reduction in theoretical lipophilicity is substantial enough to alter aqueous solubility, plasma protein binding, and passive membrane permeability in CNS-targeted applications. The 4-fluoro analog (XLogP3 = 2.1) lies very close to the target compound, suggesting the ortho-methoxy group provides similar lipophilicity modulation to fluorine substitution but with distinct electron-donating character [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 (PubChem CID 7192125) |
| Comparator Or Baseline | 4-methoxy regioisomer analog: XLogP3 = 2.6 (PubChem CID 16808977); 4-fluoro analog: XLogP3 = 2.1 (PubChem CID 7192129) |
| Quantified Difference | ΔXLogP3 = -0.6 vs. 4-methoxy analog; ΔXLogP3 = -0.1 vs. 4-fluoro analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Lower lipophilicity relative to the para-methoxy regioisomer can translate into improved aqueous solubility and reduced non-specific protein binding, making the ortho-methoxy derivative preferable for in vitro screening and in vivo CNS bioavailability.
- [1] PubChem Compound Summary for CID 7192125 (target compound); XLogP3 = 2.0. View Source
- [2] PubChem Compound Summary for CID 16808977, N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide; XLogP3 = 2.6. View Source
- [3] PubChem Compound Summary for CID 7192129, 4-fluoro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide; XLogP3 = 2.1. View Source
